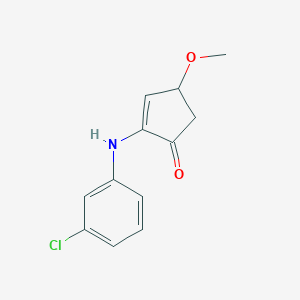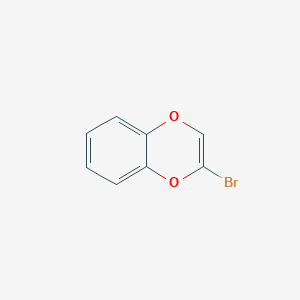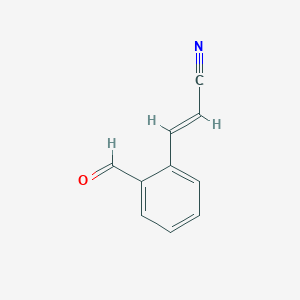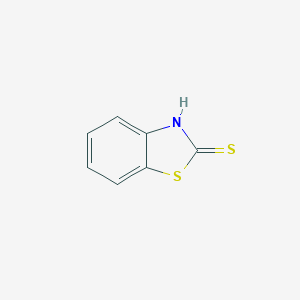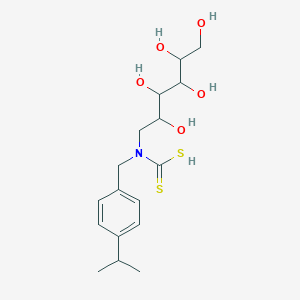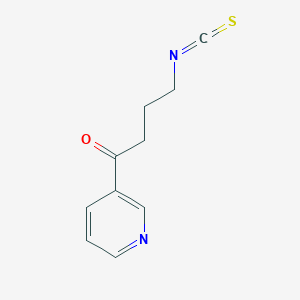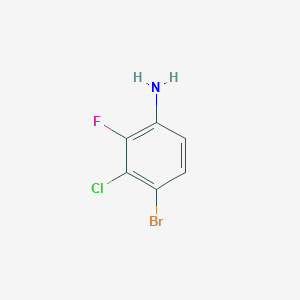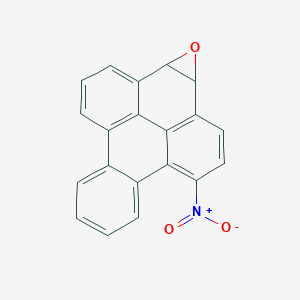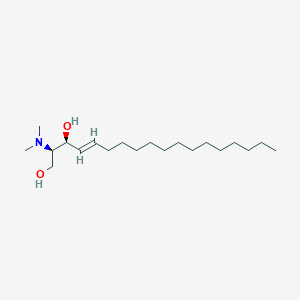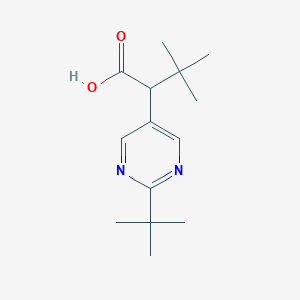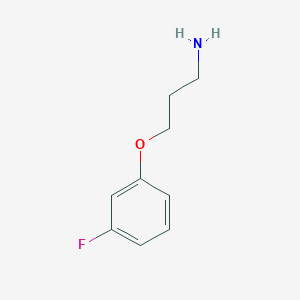![molecular formula C7H12Se B037751 (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene CAS No. 121887-63-6](/img/structure/B37751.png)
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, also known as CPSe, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPSe belongs to the class of organoselenium compounds, which have been reported to possess antioxidant, anti-inflammatory, and antitumor properties.
Wirkmechanismus
The mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is not fully understood. However, several studies have suggested that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and Nrf2 signaling pathways. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to possess several biochemical and physiological effects. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a crucial role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has several advantages and limitations for lab experiments. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a stable compound that can be easily synthesized and purified. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is also highly soluble in various organic solvents, which makes it easy to handle in lab experiments. However, (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a highly reactive compound that can easily undergo oxidation, which could affect its biological activity.
Zukünftige Richtungen
Several future directions can be explored for the development of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a potential therapeutic agent. One possible direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene in combination with other therapeutic agents for the treatment of various diseases. Another direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene and to identify its molecular targets.
Synthesemethoden
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene can be synthesized using various methods, including the reaction of cyclopentadiene with selenium powder in the presence of a catalyst, or by the reaction of cyclopentadiene with selenourea in the presence of a base. Several other methods have been reported for the synthesis of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, including the reaction of cyclopentadiene with selenophene, and the reaction of cyclopentadiene with diselenides.
Wissenschaftliche Forschungsanwendungen
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been extensively investigated for its potential therapeutic applications. Several studies have reported that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to possess antitumor properties, which make it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
121887-63-6 |
|---|---|
Produktname |
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
Molekularformel |
C7H12Se |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
InChI |
InChI=1S/C7H12Se/c1-2-6-4-8-5-7(6)3-1/h6-7H,1-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
DXVINJMFIFPFRM-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2C[Se]C[C@@H]2C1 |
SMILES |
C1CC2C[Se]CC2C1 |
Kanonische SMILES |
C1CC2C[Se]CC2C1 |
Synonyme |
1H-Cyclopenta[c]selenophene,hexahydro-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
